1,6-Naphthyridine-5-carbonitrile

CAS No.: 28694-40-8

Cat. No.: VC5506774

Molecular Formula: C9H5N3

Molecular Weight: 155.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28694-40-8 |

|---|---|

| Molecular Formula | C9H5N3 |

| Molecular Weight | 155.16 |

| IUPAC Name | 1,6-naphthyridine-5-carbonitrile |

| Standard InChI | InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |

| Standard InChI Key | MAFYIHVFQQCKHY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2C#N)N=C1 |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

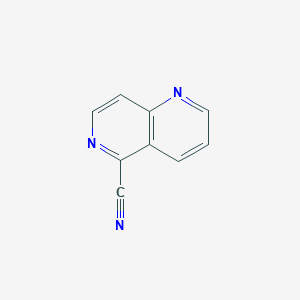

The systematic IUPAC name for this compound is 1,6-naphthyridine-5-carbonitrile, reflecting the positioning of the nitrile group at the fifth carbon of the 1,6-naphthyridine scaffold . Its molecular formula, C₉H₅N₃, corresponds to a molecular weight of 155.16 g/mol .

Structural Representation

The compound’s structure comprises two fused pyridine-like rings, with nitrogen atoms at the 1st and 6th positions. The nitrile group (-C≡N) is attached to the fifth carbon, introducing electronic asymmetry and reactivity. Key structural representations include:

Computed Physicochemical Properties

Lipophilicity and Solubility

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . This property is critical for drug-likeness evaluations.

Hydrogen Bonding Capacity

-

Hydrogen Bond Acceptor Count: 3

The absence of hydrogen bond donors and presence of three acceptors (nitrile and pyridinic nitrogens) influence its interaction with biological targets.

Topological Polar Surface Area (TPSA)

The TPSA of 49.6 Ų classifies the compound as moderately polar, aligning with its potential permeability across biological membranes .

Table 2: Key Computed Properties

| Property | Value | Computational Method |

|---|---|---|

| XLogP3-AA | 1.2 | XLogP3 3.0 |

| TPSA | 49.6 Ų | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

| Heavy Atom Count | 12 | PubChem |

Synthetic Routes and Reactivity

Reactivity Profile

The nitrile group at position 5 serves as an electrophilic site, enabling:

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Nucleophilic Additions: Reactions with Grignard reagents or organolithium compounds.

-

Coordination Chemistry: Interaction with transition metals due to lone pairs on nitrogen atoms.

Patent Landscape and Industrial Relevance

A search of the WIPO PATENTSCOPE database using the InChIKey MAFYIHVFQQCKHY-UHFFFAOYSA-N reveals active patent filings involving 1,6-naphthyridine derivatives . These patents likely cover applications in pharmaceuticals and agrochemicals, though detailed claims require access to proprietary documents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume